
2-Fluoro-6-methyl-3-(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-methyl-3-(trifluoromethoxy)aniline is an organic compound that belongs to the class of trifluoromethyl-substituted anilines. This compound is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethoxy group attached to the benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methyl-3-(trifluoromethoxy)aniline typically involves the introduction of the trifluoromethoxy group onto a fluorinated aniline derivative. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable trifluoromethoxy source reacts with a fluorinated aniline precursor under basic conditions. The reaction conditions often include the use of a strong base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-methyl-3-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated or alkylated aniline derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-6-methyl-3-(trifluoromethoxy)aniline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which 2-Fluoro-6-methyl-3-(trifluoromethoxy)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the fluorine atoms, can modulate the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-(trifluoromethyl)aniline: Similar in structure but lacks the methyl group.
2-Methyl-3-(trifluoromethyl)aniline: Similar but lacks the fluorine atom.
2-Fluoro-5-(trifluoromethoxy)aniline: Similar but with the trifluoromethoxy group in a different position.
Uniqueness
2-Fluoro-6-methyl-3-(trifluoromethoxy)aniline is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and specific physicochemical characteristics.
Propiedades
Fórmula molecular |
C8H7F4NO |
|---|---|
Peso molecular |
209.14 g/mol |
Nombre IUPAC |
2-fluoro-6-methyl-3-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H7F4NO/c1-4-2-3-5(6(9)7(4)13)14-8(10,11)12/h2-3H,13H2,1H3 |
Clave InChI |
JGAWZUZSUHVELR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)OC(F)(F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


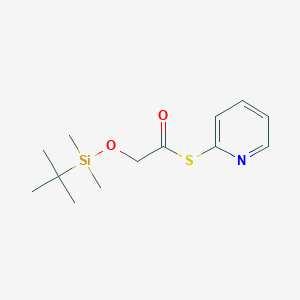
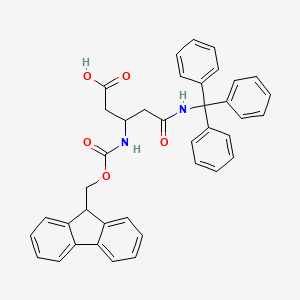
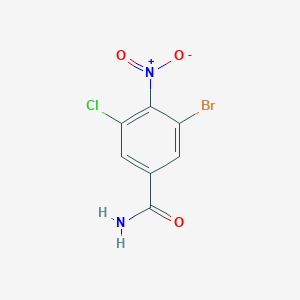

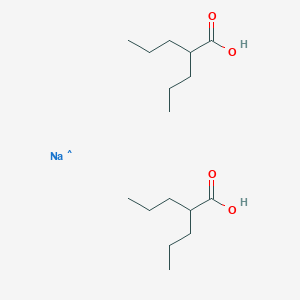


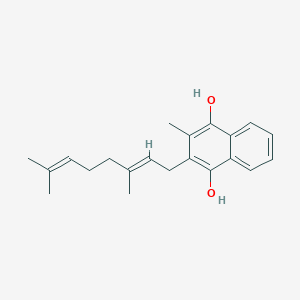


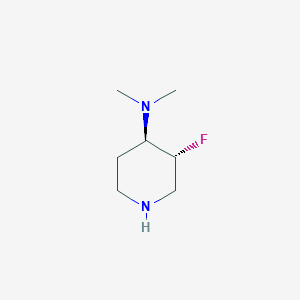

![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15198814.png)
![3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15198826.png)
